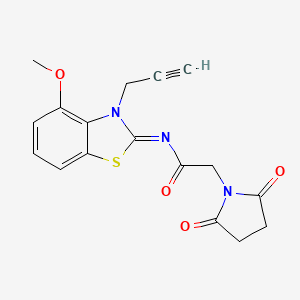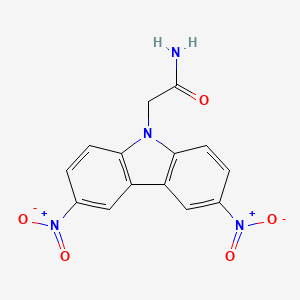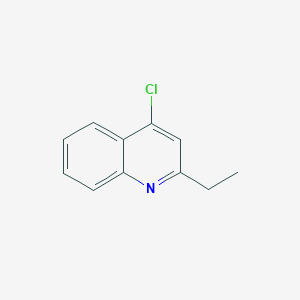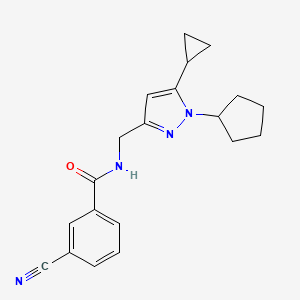![molecular formula C16H17BrN2O3 B2413674 1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097897-53-3](/img/structure/B2413674.png)
1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione, also known as BAAAP, is a chemical compound that has been the subject of extensive scientific research. It is a member of the azetidine family of compounds and has been found to have potential applications in various fields, including medicine, agriculture, and industry. In
Aplicaciones Científicas De Investigación
Imaging Brain Receptors
Compounds similar to the one you mentioned have been used in imaging brain receptors, particularly the nicotinic acetylcholine receptors (nAChRs). For example, 5-[123I]iodo-3-(2(S)-azetidinylmethoxy)pyridine ([123I]5IA) has been developed as a ligand for imaging nAChR in the human brain using single photon emission computed tomography (SPECT). It showed acceptable radiation burden and pharmacological safety at doses required for adequate SPECT imaging, suggesting its potential as a ligand for imaging nAChRs in humans (Ueda et al., 2004).
Pharmacokinetics and Metabolism
Research on the pharmacokinetics and metabolism of new drug candidates is crucial for understanding their behavior in the body. CP-93,393, for instance, is a new anxiolytic drug candidate that was investigated in healthy male volunteers to understand its excretion, biotransformation, and pharmacokinetics. This study highlighted the importance of comprehending how compounds are metabolized and excreted, which can inform the development and use of similar compounds in scientific research (Prakash et al., 1998).
Toxicology Studies
Toxicology studies are essential for assessing the safety of chemical compounds. For example, a study on 5-amino-2-(trifluoromethyl)pyridine, a compound used as an intermediate in pharmaceutical products, highlighted the potential for inhalation exposure to result in methemoglobinemia and toxic encephalopathy. Such studies are crucial for ensuring the safe handling and application of chemical compounds in research and industrial settings (Tao et al., 2022).
Propiedades
IUPAC Name |
1-[[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c17-13-3-1-11(2-4-13)7-16(22)18-8-12(9-18)10-19-14(20)5-6-15(19)21/h1-4,12H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMWNFFETVOXNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2413600.png)

![4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2413605.png)
![benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride](/img/structure/B2413606.png)

![9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2413608.png)



